

Solid-Phase Extraction Techniques for Albuterol Enantiomer Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-Albuterol

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This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of albuterol (also known as salbutamol) enantiomers from biological matrices. The following sections offer a comprehensive overview of various SPE methodologies, quantitative performance data, and step-by-step experimental procedures to guide researchers in developing and implementing robust analytical methods for chiral albuterol analysis.

Introduction

Albuterol is a chiral β_2 -adrenergic agonist widely used as a bronchodilator for the treatment of asthma and other respiratory diseases. It is typically administered as a racemic mixture of (R)- and **(S)-albuterol**. The pharmacological activity resides predominantly in the (R)-enantiomer, while the (S)-enantiomer is associated with little to no therapeutic benefit and may contribute to adverse effects. Consequently, the enantioselective analysis of albuterol is crucial in pharmacokinetic, pharmacodynamic, and toxicological studies.

Solid-phase extraction is a widely employed sample preparation technique that offers significant advantages, including high recovery, effective removal of interfering matrix components, and the ability to concentrate the analytes of interest. This document outlines various SPE strategies for the successful extraction of albuterol enantiomers from biological fluids, such as plasma and urine.

SPE Sorbent Selection and Methodologies

The choice of SPE sorbent is critical for achieving optimal recovery and purity of the albuterol enantiomers. Several types of sorbents have been successfully utilized, each with a different retention mechanism.

- **Reversed-Phase SPE (C18):** Octadecylsilane (C18) is a common reversed-phase sorbent used for the extraction of moderately non-polar compounds from aqueous matrices. Albuterol can be retained on C18 cartridges, and this method is often coupled with subsequent derivatization of the enantiomers into diastereomers before chromatographic separation on a non-chiral column.[\[1\]](#)
- **Mixed-Mode Cation Exchange SPE (Oasis MCX):** These sorbents combine both reversed-phase and strong cation-exchange retention mechanisms. This dual functionality allows for a more rigorous and selective extraction of basic compounds like albuterol from complex biological matrices.[\[2\]](#)[\[3\]](#)
- **Normal-Phase SPE (Silica):** Silica cartridges can be used in a normal-phase extraction mode. This method has been demonstrated to yield high recoveries of albuterol from plasma.[\[4\]](#)
- **Phenylboronic Acid SPE:** This specialized technique involves the formation of a complex between the phenylboronic acid sorbent and the diol group of albuterol. This highly selective interaction allows for efficient extraction from human plasma.[\[5\]](#)
- **Molecularly Imprinted Polymers (MIPs):** MIPs are highly cross-linked polymers engineered to have specific recognition sites for a target analyte or its structural analogs. While specific applications for albuterol enantiomers are emerging, MIPs have shown great promise for the selective extraction of similar compounds like clenbuterol.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Quantitative Data Summary

The following tables summarize the quantitative performance of various SPE methods for albuterol enantiomer analysis reported in the literature.

Table 1: Recovery of Albuterol Enantiomers using Various SPE Methods

SPE Sorbent	Matrix	Recovery (%)	Analytical Method	Reference
Not Specified	Human Plasma	89 ± 5.8	LC-MS	[9][10]
Silica	Human Plasma	> 90	HPLC-Fluorescence	[4]
Oasis MCX	Human Urine	92.24 (un-metabolized), 91.52 (metabolized)	HPLC-DAD	[2][3]
Phenylboronic Acid-C18 Complex	Human Plasma	> 90	HPLC-Fluorescence	[5]
C18 Sep-Pak	Human Plasma & Pharmaceutical Formulations	Not specified	HPLC	[11]

Table 2: Limits of Detection (LOD) and Quantification (LLOQ) for Albuterol Enantiomers

SPE Method	Matrix	LOD	LLOQ	Analytical Method	Reference
Manual SPE	Human Plasma	0.1 ng/mL (each enantiomer)	0.25 ng/mL (each enantiomer)	LC-MS	[9][10]
SPE with Derivatization	Human Serum	1.0 ng/mL (each analyte)	2-20 ng/mL (linear range)	HPLC-Fluorescence	[1]
Oasis™ HLB SPE	Animal Tissue	-	0.156 ng/g	LC-MS/MS	[12]
Oasis MCX	Human Urine	-	0.15 µg/mL	HPLC-DAD	[2][3]

Experimental Protocols

This section provides detailed, step-by-step protocols for common SPE methods used in albuterol enantiomer analysis.

Protocol 1: Reversed-Phase SPE using C18 Cartridges with Pre-derivatization

This protocol is based on the methodology described by He and Stewart for the analysis of albuterol enantiomers in human serum.[\[1\]](#)

Materials:

- C18 SPE Cartridges
- Human Serum Sample
- Racemic Bamethane (Internal Standard)
- 2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl isothiocyanate (derivatizing agent)
- Acetonitrile
- Distilled Water
- Triethylamine
- Phosphoric Acid
- HPLC system with a fluorescence detector
- Octadecylsilane (C18) analytical column

Procedure:

- Sample Pre-treatment: To 1 mL of human serum, add the internal standard (racemic bamethane).

- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by distilled water.
- Sample Loading: Load the pre-treated serum sample onto the conditioned C18 cartridge.
- Washing: Wash the cartridge with distilled water to remove polar interferences.
- Elution: Elute the retained albuterol and internal standard with methanol.
- Derivatization: Evaporate the eluate to dryness. Reconstitute the residue in a suitable solvent and add the derivatizing agent (2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl isothiocyanate) to form diastereomeric thioureas.
- HPLC Analysis:
 - Column: Octadecylsilane (C18)
 - Mobile Phase: 29:71 acetonitrile:distilled water containing 0.1% triethylamine, pH 4.0 (adjusted with concentrated phosphoric acid).
 - Flow Rate: 0.8 mL/min.
 - Detection: Fluorescence detector (Excitation: 223 nm, no emission filter).

Protocol 2: Mixed-Mode Cation Exchange SPE using Oasis MCX Cartridges

This protocol is adapted from a method for determining salbutamol in urine samples.^[3]

Materials:

- Oasis MCX SPE Cartridges
- Urine Sample
- Bambuterol HCl (Internal Standard)
- Methanol

- Acetonitrile
- Water (adjusted to pH 3 with orthophosphoric acid)
- HPLC-DAD system
- C18 analytical column

Procedure:

- Sample Pre-treatment: Add bambuterol HCl as an internal standard to the urine sample.
- SPE Cartridge Conditioning: Condition the Oasis MCX cartridge with methanol followed by water.
- Sample Loading: Load the pre-treated urine sample onto the cartridge.
- Washing: Wash the cartridge with water (adjusted to pH 3 with orthophosphoric acid) to remove acidic and neutral interferences. Follow with a methanol wash to remove non-polar interferences.
- Elution: Elute the albuterol and internal standard with a mixture of methanol and ammonium hydroxide.
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
- HPLC Analysis:
 - Column: Agilent ODS 5 μ m, 4.6×250 mm, C18.
 - Mobile Phase: Acetonitrile and water (adjusted to pH = 3 using orthophosphoric acid) (90:10, v/v).
 - Flow Rate: 1 mL/min.
 - Detection: Diode Array Detector (DAD) at 220 nm.

Protocol 3: Manual SPE for LC-MS Analysis of Albuterol Enantiomers in Plasma

This protocol is based on the work of Jacobson et al. for the analysis of albuterol enantiomers in human plasma.^{[9][10]}

Materials:

- SPE Cartridges (specific type not detailed in abstract, but likely a mixed-mode or reversed-phase sorbent)
- Human Plasma Sample
- Methoxyphenamine (Internal Standard)
- Methanol
- Acetic Acid
- Ammonia (28% w/v)
- LC-MS system with an ion trap mass spectrometer
- Teicoplanin-based chiral stationary phase column

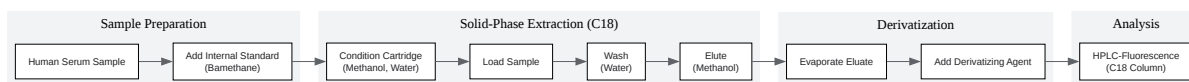
Procedure:

- **Sample Pre-treatment:** Add methoxyphenamine as the internal standard to the plasma sample.
- **SPE Cartridge Conditioning:** Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water or an appropriate buffer).
- **Sample Loading:** Load the pre-treated plasma sample onto the conditioned cartridge.
- **Washing:** Wash the cartridge with a weak solvent to remove interfering substances.

- Elution: Elute the albuterol enantiomers and the internal standard with an appropriate elution solvent.
- Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
- LC-MS Analysis:
 - Column: Teicoplanin-based stationary phase.
 - Mobile Phase: Methanol, acetic acid, and 28% (w/v) ammonia (1000:5:1, v/v/v).
 - Detection: Selected reaction monitoring (SRM) of the protonated molecular ions.

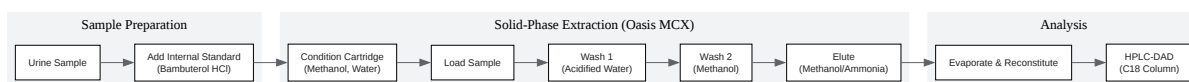
Visualized Workflows

The following diagrams illustrate the general experimental workflows for the solid-phase extraction and analysis of albuterol enantiomers.



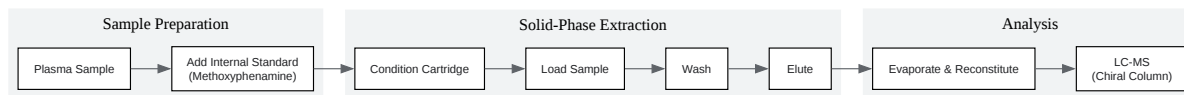
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C18 SPE with pre-derivatization workflow.



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Mixed-mode cation exchange SPE workflow.



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